

1H and 31P NMR analysis of Diethyl 4-bromobutylphosphonate for structural confirmation

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Compound of Interest

Compound Name: *Diethyl 4-bromobutylphosphonate*

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Structural Elucidation of Diethyl 4-bromobutylphosphonate: A Comparative NMR Analysis

A comprehensive guide to the structural confirmation of **Diethyl 4-bromobutylphosphonate** utilizing ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related organophosphorus compounds, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The definitive structural confirmation of synthetic compounds is a cornerstone of chemical research and development. For organophosphorus compounds such as **Diethyl 4-bromobutylphosphonate**, a bifunctional reagent with applications in medicinal chemistry and probe development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool.^[1] This guide presents a detailed analysis of the expected ¹H and ³¹P NMR spectra of **Diethyl 4-bromobutylphosphonate** and compares these predictions with experimental data from structurally similar phosphonate esters.

Predicted NMR Spectroscopic Data for Structural Confirmation

The structure of **Diethyl 4-bromobutylphosphonate** dictates a specific set of signals in its ^1H and ^{31}P NMR spectra. The phosphorus-31 nucleus, with its 100% natural abundance and spin of $\frac{1}{2}$, provides a unique spectroscopic handle, while proton NMR reveals the connectivity and chemical environment of the hydrogen atoms within the molecule.[2]

Table 1: Predicted ^1H and ^{31}P NMR Data for **Diethyl 4-bromobutylphosphonate**

Assignment	Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₂ -Br (a)	^1H	~ 3.40	Triplet (t)	$J_{\text{H-H}} \approx 6.7$
-CH ₂ -CH ₂ Br (b)	^1H	~ 1.95	Multiplet (m)	-
P-CH ₂ -CH ₂ - (c)	^1H	~ 1.75	Multiplet (m)	-
P-CH ₂ - (d)	^1H	~ 1.80	Multiplet (m)	-
O-CH ₂ -CH ₃ (e)	^1H	~ 4.10	Quintet (quint) or Doublet of Quartets (dq)	$^3J_{\text{H-H}} \approx 7.1$, $^3J_{\text{P-H}} \approx 7.0$
O-CH ₂ -CH ₃ (f)	^1H	~ 1.30	Triplet (t)	$^3J_{\text{H-H}} \approx 7.1$
P	^{31}P	~ 30 - 33	Singlet (^1H decoupled)	-

Predicted values are based on established chemical shift ranges and coupling constant patterns for alkyl phosphonates and bromoalkanes.

Comparative Analysis with Related Phosphonate Esters

To provide a robust framework for the structural confirmation of **Diethyl 4-bromobutylphosphonate**, a comparison with experimentally determined NMR data of related phosphonate esters is crucial. The following table summarizes the key ^1H and ^{31}P NMR features of Diethyl benzylphosphonate and Diethyl ethylphosphonate.

Table 2: Experimental NMR Data for Comparative Phosphonate Esters

Compound	Assignment	Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Diethyl benzylphosphonate	P-CH ₂ -Ph	¹ H	3.16	Doublet (d)	² J _{P-H} = 21.8	SpectraBase
O-CH ₂ -CH ₃	¹ H	¹ H	4.02	Multiplet (m)	-	SpectraBase
O-CH ₂ -CH ₃	¹ H	¹ H	1.27	Triplet (t)	³ J _{H-H} = 7.1	SpectraBase
P	³¹ P		25.4	-	-	[3]
Diethyl ethylphosphonate	P-CH ₂ -CH ₃	¹ H	1.75	Doublet of Quartets (dq)	² J _{P-H} = 18.0, ³ J _{H-H} = 7.6	ChemicalBook
P-CH ₂ -CH ₃	¹ H	¹ H	1.05	Doublet of Triplets (dt)	³ J _{P-H} = 18.0, ³ J _{H-H} = 7.6	
O-CH ₂ -CH ₃	¹ H	¹ H	4.05	Multiplet (m)	-	ChemicalBook
O-CH ₂ -CH ₃	¹ H	¹ H	1.30	Triplet (t)	³ J _{H-H} = 7.1	ChemicalBook
P	³¹ P		31.8	-	-	

The comparison reveals key trends. The chemical shift of the protons on the carbon adjacent to the phosphorus atom (P-CH₂) in alkyl phosphonates typically appears in the range of 1.7-3.2 ppm, influenced by the other substituents on the carbon. The ethoxy group protons consistently show a quartet around 4.1 ppm and a triplet around 1.3 ppm. The ³¹P chemical shifts for these dialkyl alkylphosphonates are observed in the downfield region of the spectrum, typically between 25 and 35 ppm.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural analysis of organophosphorus compounds.

Sample Preparation

- Dissolve 5-10 mg of the **Diethyl 4-bromobutylphosphonate** sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy

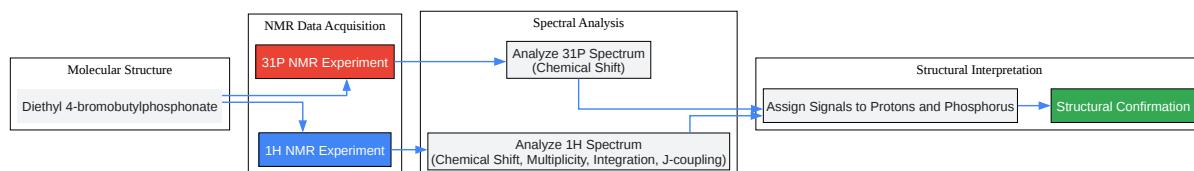
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{31}P NMR Spectroscopy

- Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Pulse Sequence: Single-pulse sequence with proton decoupling.
- Spectral Width: A range appropriate for phosphonates, e.g., -20 to 60 ppm.
- Number of Scans: 128-512, due to the lower gyromagnetic ratio of ^{31}P compared to ^1H .
- Relaxation Delay: 2-5 seconds.
- Reference: 85% H_3PO_4 (external or internal) at 0.00 ppm.

Visualization of the Analytical Workflow

The logical flow from the molecular structure to the interpretation of the NMR data is crucial for a comprehensive understanding of the structural confirmation process.



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Caption: Workflow for structural confirmation.

The analysis of the ^1H NMR spectrum involves the examination of chemical shifts, signal multiplicities, integration values, and coupling constants to determine the connectivity of protons. The ^{31}P NMR spectrum provides a direct confirmation of the phosphorus environment. The culmination of these analyses allows for the unambiguous assignment of all signals and, consequently, the structural confirmation of **Diethyl 4-bromobutylphosphonate**.

Conclusion

The combination of ^1H and ^{31}P NMR spectroscopy provides a powerful and definitive method for the structural confirmation of **Diethyl 4-bromobutylphosphonate**. By comparing the predicted spectral data with that of known, structurally related phosphonate esters, researchers can confidently verify the identity and purity of their synthesized compound. The detailed protocols and workflow visualization provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organophosphorus compounds.

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